1H-Pyrazolo[3,4-d]thiazol-5-amine
Description
Significance of Fused Heterocycles in Contemporary Chemical Synthesis
Fused heterocyclic systems are integral to modern organic and medicinal chemistry. airo.co.in These complex ring structures, which consist of two or more heterocycles sharing atoms, exhibit unique chemical properties and biological activities, making them key components in pharmaceuticals and natural products. fiveable.me The presence of multiple heteroatoms like nitrogen, oxygen, and sulfur within the fused rings enhances their reactivity and provides numerous possibilities for functionalization, rendering them versatile building blocks in synthetic strategies. airo.co.infiveable.me
More than half of all pharmaceutical agents contain nitrogen-based heterocyclic structures. mdpi.com The ability of these compounds to be functionalized and form hydrogen bonds is crucial for their biological interactions. mdpi.com The development of new and efficient synthetic methods for creating fused heterocyclic compounds is an active area of research, aiming to discover novel compounds with enhanced properties and activities. airo.co.in
Evolution of Pyrazolothiazole Systems as Privileged Scaffolds
Within the vast family of fused heterocycles, pyrazole (B372694) and its fused derivatives have been recognized as "privileged scaffolds" in drug discovery. nih.govnih.gov A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a feature in numerous approved drugs. nih.gov
The fusion of a pyrazole ring with a thiazole (B1198619) ring, another biologically significant heterocycle containing sulfur and nitrogen, gives rise to the pyrazolothiazole system. researchgate.netmdpi.com This combination has proven to be particularly fruitful, with pyrazolothiazole derivatives demonstrating a wide array of biological activities. researchgate.net The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. researchgate.net
Scope and Research Imperatives for 1H-Pyrazolo[3,4-d]thiazol-5-amine Research
The compound this compound serves as a key synthon, or building block, for the creation of more complex fused heterocyclic systems. researchgate.netcolab.ws Its structure, featuring a reactive amine group, makes it a valuable starting material for synthesizing a variety of derivatives. Research is focused on leveraging this reactivity to develop novel compounds with potential applications in medicinal chemistry. The synthesis of derivatives often involves one-pot multi-component reactions, which are efficient and environmentally friendly techniques. researchgate.netcolab.ws
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound, 1,3-diphenyl- | C15H13N3S | ~269.35 | Not Available |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | 135.13 | 2380-63-4 |
| 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C5H4BrN5 | 214.02 | Not Available |
| 1H-Pyrazolo[3,4-b]pyridin-5-amine | C6H6N4 | 134.14 | 942185-01-5 |
Detailed research findings have shown that derivatives of this compound can be synthesized through various methods, including condensation and cyclization reactions. evitachem.com For instance, the synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles can be achieved from 4-thiazolidinones in a two-step process. researchgate.net Another approach involves the reaction of benzylidenethiazol-4(5H)-one with phenylhydrazine (B124118) in dimethylformamide. mdpi.com The resulting compounds can undergo further reactions, such as nucleophilic and electrophilic substitutions, due to the presence of the amine group and aromatic rings. evitachem.com
The investigation into this compound and its derivatives is a dynamic and promising area of chemical research. The structural and reactive properties of this compound position it as a valuable tool for the development of new materials and potential therapeutic agents. Continued exploration of its synthetic potential and biological activities is essential for unlocking its full capabilities.
Structure
3D Structure
Properties
CAS No. |
204453-28-1 |
|---|---|
Molecular Formula |
C4H4N4S |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C4H4N4S/c5-4-7-3-2(9-4)1-6-8-3/h1H,(H3,5,6,7,8) |
InChI Key |
NNQLFSFOHPIJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1SC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrazolo 3,4 D Thiazol 5 Amine and Its Core Analogues
Conventional Synthetic Routes to 1H-Pyrazolo[3,4-d]thiazol-5-amine
Conventional methods for synthesizing the 1H-pyrazolo[3,4-d]thiazole core and its analogues have traditionally relied on multi-step processes involving cyclocondensation and ring-closure reactions. These foundational techniques form the basis from which many modern synthetic strategies have evolved.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyrazole (B372694) and pyrazolothiazole frameworks. These reactions typically involve the joining of two or more molecules to form a cyclic structure, with the elimination of a small molecule such as water or an alcohol. The synthesis of pyrazoles, a key component of the target scaffold, often begins with the reaction of a 1,3-dielectrophile with a hydrazine (B178648) derivative. beilstein-journals.org For instance, the reaction between β-enamino diketones and arylhydrazines can be regioselectively controlled to produce specific pyrazole isomers. organic-chemistry.org
A common strategy for building the fused pyrazolothiazole system involves the reaction of a suitably functionalized pyrazole with a reagent that can form the thiazole (B1198619) ring. For example, 4-thiazolidinones, which can be synthesized from thiosemicarbazones, can be converted into enaminones that subsequently undergo condensation with hydrazine derivatives to yield dihydro-1H-pyrazolo[3,4-d]thiazoles. researchgate.net Similarly, the cyclocondensation of 5-amino-2-phenyl-4H-pyrazol-3-one with arylhydrazonals has been used to create fused pyrazolopyridine systems, a strategy adaptable to other fused pyrazoles. researchgate.net These methods, while effective, often require multiple steps and purification of intermediates.
Ring-Closure Strategies
Ring-closure reactions, particularly those that are intramolecular, are fundamental to forming the fused bicyclic structure of pyrazolothiazoles. These strategies often start with a pre-formed pyrazole or thiazole ring that bears a reactive side chain, which then cyclizes to complete the fused system.
One such approach involves an Aza-Wittig/electrocyclic ring closure sequence. This has been applied in the solid-phase synthesis of pyrazolo[3,4-d]pyrimidines, a closely related heterocyclic core. researchgate.net In this method, an iminophosphorane derived from an azido-functionalized precursor reacts to form a carbodiimide, which then undergoes electrocyclization to yield the fused ring system. researchgate.net Another strategy is reductive cyclization, where, for example, nitroolefins react with a pyrazoline derivative, and the resulting intermediate is reduced and cyclized to form fused pyrazolo-pyridine or pyrazolo-azepine scaffolds. nih.gov
A key step in some syntheses is the intramolecular nucleophilic substitution of a leaving group. For instance, a method has been reported for the synthesis of dihydropyrazoles through the ring closure of N-arylhydrazones of Michael adducts, which involves the intramolecular substitution of thiophenoxide. researchgate.net This highlights the versatility of using strategically placed nucleophiles and electrophiles within a single molecule to facilitate the formation of the heterocyclic ring. researchgate.net
Novel Approaches in Pyrazolothiazole Synthesis
In recent years, synthetic organic chemistry has seen a shift towards more efficient, atom-economical, and environmentally benign methodologies. The synthesis of pyrazolothiazoles has benefited significantly from these innovations, which include multi-component reactions, microwave-assisted synthesis, and advanced catalytic systems.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. nih.govnih.gov This approach is highly efficient, reducing the number of synthetic steps, solvent usage, and purification efforts compared to traditional linear syntheses. acs.org MCRs have become a powerful tool for generating molecular diversity and have been successfully applied to the synthesis of pyrazole and fused pyrazole derivatives. nih.govthieme-connect.de
For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyl compounds, and diazo compounds can produce polyfunctional pyrazoles through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition sequence. organic-chemistry.org Another MCR approach involves the reaction of an acetyl compound with an aldehyde and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) to construct pyrazolothiazole-substituted pyridines. nih.gov The versatility of MCRs allows for the rapid assembly of complex heterocyclic structures from simple and readily available starting materials. thieme-connect.de
| Reaction Type | Starting Materials | Key Features | Product | Reference |
|---|---|---|---|---|
| Three-Component Pyrazole Synthesis | Aldehydes, 1,3-dicarbonyls, diazo compounds | Tandem Knoevenagel condensation/1,3-dipolar cycloaddition; uses molecular oxygen as a green oxidant. | Polyfunctional pyrazoles | organic-chemistry.org |
| Pyrazolothiazole-Pyridine Synthesis | Acetyl pyrazolothiazole, thiophene-2-carbaldehyde, malononitrile, NH4OAc | Efficient one-pot synthesis of a hybrid heterocyclic system. | Pyrazolothiazole-substituted pyridine (B92270) | nih.gov |
| Pyrazolo[3,4-b]pyridine Synthesis | Aldehyde, 3-oxopropanenitrile, 1H-pyrazol-5-amine | Mild, catalyst-free one-pot synthesis; provides rapid access to diverse products. | 1H-Pyrazolo[3,4-b]pyridines | thieme-connect.de |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govdergipark.org.tr This technology has been effectively utilized in the synthesis of various pyrazole-containing heterocycles.
Several studies have demonstrated the efficiency of microwave-assisted synthesis for pyrazole derivatives. For instance, the condensation of chalcones with hydrazine hydrate (B1144303) under microwave irradiation provides a rapid route to pyrazoles. nih.gov In another application, a mixture of an acetyl pyrazole and thiosemicarbazide (B42300) was refluxed in a microwave oven for just 6 minutes to produce the corresponding hydrazinecarbothioamide derivative in high yield. nih.gov Solvent-free, one-pot microwave-assisted methods have also been developed for synthesizing pyrazolone (B3327878) derivatives from β-ketoesters, hydrazines, and aldehydes, showcasing the environmental and efficiency benefits of this approach. researchgate.net
| Reactants | Conditions | Reaction Time | Product Type | Reference |
|---|---|---|---|---|
| Acetyl pyrazole, thiosemicarbazide | Ethanol, cat. HCl, 500W, 150°C | 6 min | Hydrazinecarbothioamide | nih.gov |
| Acetyl pyrazole, DMF-DMA | Toluene, 500W, 150°C | 5 min | Enaminone | nih.gov |
| Chalcones, hydrazine hydrate, oxalic acid | Ethanol, cat. acetic acid, microwave irradiation | Not specified | Pyrazole derivatives | nih.gov |
| β-ketoesters, hydrazines, aldehydes | Solvent-free, microwave irradiation | Not specified | Pyrazolone derivatives | researchgate.net |
Catalyst-Mediated Transformations (e.g., Copper-catalyzed N-arylation)
Catalyst-mediated transformations are pivotal in modern organic synthesis for their ability to facilitate reactions with high efficiency and selectivity under mild conditions. For pyrazole-containing scaffolds, transition-metal catalysis, particularly with copper, has been instrumental for functionalization, such as the formation of C-N bonds.
Copper-catalyzed N-arylation is a powerful method for attaching aryl groups to nitrogen-containing heterocycles, including pyrazoles. nih.govorganic-chemistry.org This reaction, often an extension of the Ullmann condensation, typically uses a copper(I) or copper(II) salt as a catalyst, often in combination with a ligand such as a diamine, to couple a nitrogen heterocycle with an aryl halide. nih.govsigmaaldrich.com These methods are generally tolerant of a wide range of functional groups on both the heterocycle and the aryl halide. organic-chemistry.org For example, the coupling of various aryl boronic acids with 5- and 6-amino indazoles (a benzopyrazole) has been successfully achieved using a Cu(II) catalyst, leading to the formation of (arylamino)-indazoles, which are precursors to more complex fused systems. nih.gov This type of transformation is crucial for synthesizing libraries of compounds for structure-activity relationship studies in drug discovery.
Precursor Chemistry and Intermediate Derivatization
The synthesis of the 1H-pyrazolo[3,4-d]thiazole scaffold is heavily reliant on the strategic selection and modification of precursor molecules. The chemistry of pyrazol-5-amines and the use of thiazolidinone intermediates are central to many successful synthetic approaches.
Utilization of Pyrazol-5-amines in Annulation Reactions
Pyrazol-5-amines are a cornerstone in the construction of the fused pyrazolothiazole system due to their inherent reactivity, which allows for various annulation (ring-forming) reactions.
A significant strategy involves the rhodium(III)-catalyzed C–H activation and cyclization of phenyl-1H-pyrazol-5-amines with alkynoates or alkynamides. rsc.org This [5 + 1] annulation process is highly efficient, demonstrating broad substrate scope and functional group tolerance in a one-pot procedure. rsc.org Another important method is the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt). nih.gov This reaction yields N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines as key intermediates, which can then be converted to the desired pyrazolo[3,4-d]thiazole derivatives. nih.gov
The versatility of pyrazol-5-amines is further demonstrated in their condensation reactions. For instance, 1-phenyl-3-methyl-5-aminopyrazole can be treated with 1,3-diketones in glacial acetic acid to form pyrazolo[3,4-b]pyridines, a related fused system. mdpi.com A more direct approach to the thiazole ring involves reacting a 5-amino pyrazole derivative with bromine and potassium thiocyanate (B1210189), which successfully prepares a 5-amino-1H-pyrazolo[4,3-d]thiazole derivative. nih.gov The utility of these precursors is also seen in the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with reagents like malononitrile and cyanoacetamide to build the fused pyridine ring, yielding 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively. enamine.net
The synthesis and use of specifically substituted pyrazol-5-amines, such as 1-tert-butyl-3-methyl-1H-pyrazole-5-amine, highlight the importance of protecting groups to guide reactions and improve yields. orgsyn.org
Role of Thiazolidinone Intermediates
Thiazolidinone derivatives serve as crucial intermediates in building the pyrazolothiazole framework. Their reactivity allows for subsequent cyclization reactions to form the fused heterocyclic system.
A key synthetic route involves the cyclocondensation of 5-arylidene derivatives of 2,3-disubstituted-1,3-thiazolidin-4-ones with phenylhydrazine (B124118) in glacial acetic acid. nih.gov This reaction leads to the formation of tetrahydro-2H-pyrazolo[3,4-d]thiazole derivatives. nih.gov The initial 4-thiazolidinones are often synthesized through a one-pot, three-component condensation of an aromatic amine, an aldehyde, and a mercaptoacetic acid. nih.gov
A similar two-step synthesis starts with 4-thiazolidinones, which are treated with Lawesson's reagent and dimethylformamide-dimethylacetal (DMF-DMA) to form 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones. researchgate.net These activated intermediates then undergo condensation with various hydrazine derivatives to furnish the final substituted dihydro-1H-pyrazolo[3,4-d]thiazoles. researchgate.net The thiazolidinone ring, particularly the thiazolidine-2,4-dione variant, is a reactive scaffold, with the amide proton being acidic due to the flanking carbonyl groups, facilitating further chemical transformations. researchgate.net
Reaction Mechanism Elucidation for Pyrazolothiazole Formation
Understanding the reaction mechanisms involved in the formation of the pyrazolothiazole ring system is essential for optimizing reaction conditions and expanding the scope of these synthetic methods.
Proposed Reaction Pathways
Several reaction pathways have been proposed for the formation of pyrazolothiazoles. In the reaction of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds, the initial step is believed to be a Michael addition. mdpi.com The more nucleophilic sp2 carbon in the beta position to the pyrazole's amino group attacks the dicarbonyl compound. Subsequently, the amino group attacks one of the carbonyl groups, leading to a hydroxyl intermediate, which then eliminates a water molecule to form the fused ring. mdpi.com
For the synthesis starting from 4-thiazolidinones, the pathway involves the initial formation of a 5-benzylidene derivative through reaction with an aldehyde. nih.gov This intermediate then condenses with phenylhydrazine. The reaction is typically refluxed for several hours in glacial acetic acid with sodium acetate, suggesting an acid-catalyzed condensation-cyclization mechanism. nih.gov
Another well-defined pathway involves the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. nih.gov Heating these intermediates leads to the extrusion of sulfur and subsequent rearrangement to form stable 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. nih.gov The conditions for the initial reaction between the pyrazol-5-amine and Appel salt can be tuned; acidic conditions favor the dithiazolylidene intermediate, while basic conditions can lead to other isomers like pyrazolo[3,4-c]isothiazoles. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, have been employed to support proposed reaction mechanisms in the synthesis of related pyrazolothiazoles. researchgate.net
Mechanistic Intermediates and Transition States
The synthesis of pyrazolothiazoles proceeds through several key mechanistic intermediates. In the pathway starting from 4-thiazolidinones, the 5-arylidene-4-thiazolidinone and 5-dimethylaminomethylene-3-methylthiazolidine-4-thione are stable, isolable intermediates that are crucial for the final ring closure. nih.govresearchgate.net
When 1H-pyrazol-5-amines react with Appel salt, the N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine is a pivotal intermediate. nih.gov Its isolation and subsequent reaction under thermal conditions provide strong evidence for the proposed pathway. nih.gov
In other complex multi-component reactions, such as those forming fused pyridine rings onto a pyrazolothiazole core, various intermediates are proposed. For example, the reaction of an o-aminonitrile pyridine with ethyl cyanoacetate (B8463686) is thought to proceed through an intermolecular nucleophilic attack to form an initial adduct (intermediate 4a ), which then undergoes intramolecular cyclization to a cyanomethylpyrido[2,3-d] evitachem.comnih.govoxazine derivative (intermediate 4b ). This is followed by a Dimroth-like rearrangement to yield the final product. mdpi.com While transition states are not directly observed, their structures and energies are often calculated using theoretical methods like DFT to rationalize reaction outcomes and regioselectivity, particularly in catalyzed reactions. researchgate.net
Derivatization and Structural Modification of the 1h Pyrazolo 3,4 D Thiazol 5 Amine Core
Strategies for Functional Group Introduction and Diversification
The introduction and diversification of functional groups on the 1H-pyrazolo[3,4-d]thiazol-5-amine core are primarily achieved through reactions targeting the amino group and the heterocyclic rings. The amine group can act as a nucleophile, allowing for various substitution reactions. evitachem.com Additionally, the aromatic nature of the fused ring system permits electrophilic substitution reactions. evitachem.com
Common strategies for derivatization include:
Acylation: The amino group can be acylated using various acylating agents to introduce amide functionalities.
Alkylation: N-alkylation of the pyrazole (B372694) ring and the exocyclic amino group can be achieved using different alkylating agents. mdpi.com
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes, ketones, or other carbonyl compounds to form Schiff bases or other complex structures. researchgate.net
Cyclization Reactions: The bifunctional nature of the molecule allows for the construction of additional fused heterocyclic rings. evitachem.com
Metal-Catalyzed Cross-Coupling Reactions: These reactions are employed to introduce aryl or other substituents at specific positions on the heterocyclic core.
These strategies enable the generation of a diverse library of derivatives with varied electronic and steric properties, which is essential for exploring their potential applications.
Synthesis of N-Substituted Pyrazolothiazolamines
The synthesis of N-substituted pyrazolothiazolamines involves the introduction of various substituents onto the nitrogen atoms of the pyrazole ring or the exocyclic amino group. A common method for preparing N-substituted pyrazoles involves the direct use of primary aliphatic or aromatic amines as substrates. nih.gov This approach is valued for its efficiency, short reaction times, and use of readily available starting materials under mild conditions. nih.gov
One documented synthesis involves the reaction of 1-substituted 3-[3-methyl-1H-pyrazol-5-yl]thioureas with ω-bromoacetophenones, leading to the formation of N-substituted(thiazol-2-ylidene)pyrazol-5-amine derivatives. researchgate.net Another approach describes the synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives through the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide and propargyl bromide. mdpi.com
Formation of Fused Heterocyclic Systems Containing the Pyrazolothiazole Moiety
The 1H-pyrazolo[3,4-d]thiazole core can be further elaborated to create more complex, fused heterocyclic systems. These modifications can significantly impact the molecule's biological activity.
A significant class of fused systems derived from the pyrazolothiazole core are the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. The synthesis of these compounds often involves the condensation of pyrimidine-2-thiones with α-haloketones. researchgate.net For instance, densely functionalized pyrazolo[3,4-d]-thiazolo[3,2-a]pyrimidines have been synthesized through such condensation reactions. researchgate.net
Another synthetic route involves the cyclization of hydrazine (B178648) derivatives. For example, heating a hydrazine derivative with carbon disulfide in dry pyridine (B92270) can yield a thioxo-pyrazolo[4,3-e] researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidine derivative. rsc.org
| Starting Material | Reagent | Product | Reference |
| Pyrimidine-2-thione | Substituted 2-bromo-1-phenylethanone | 5H-thiazolo[3,2-a]pyrimidine derivatives | researchgate.net |
| Hydrazine derivative | Carbon disulfide in dry pyridine | Thioxo-pyrazolo[4,3-e] researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidin derivative | rsc.org |
Beyond the pyrazolothiazolopyrimidines, other fused heterocyclic systems can be synthesized. For example, the reaction of 5-aminopyrazole derivatives with bromine and potassium thiocyanate (B1210189) can lead to the formation of 5-amino-1H-pyrazolo[4,3-d]thiazole derivatives. rsc.org These can then be further modified.
The synthesis of various fused dipyrazolo[1,5-c:4',3'-c]pyrimidine derivatives, imidazo[1,2-b]pyrazole, and imidazo[1',2':3,4]imidazo[1,2-b]pyrazole derivatives has also been reported, showcasing the versatility of the pyrazole scaffold in creating diverse heterocyclic structures. journalijar.com
Structure-Activity Relationship (SAR) Studies in Derivatives (General Principles)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of the 1H-pyrazolo[3,4-d]thiazole derivatives influences their biological activity. These studies help in the rational design of more potent and selective compounds.
A key principle in the SAR of these compounds is that modifications at different positions of the pyrazolothiazole core can lead to significant changes in activity. For instance, in a series of 1H-pyrazolo[4,3-d]thiazole derivatives, the introduction of a phosphonate (B1237965) group was found to generally enhance antimicrobial activity. rsc.org Within this series, diphenyl α-aminophosphonate derivatives showed higher activity compared to their diethyl α-aminophosphonate counterparts. rsc.org
The nature of the substituents also plays a critical role. In a study of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents, it was found that relatively large substitutions at position three resulted in weaker anticancer effects, suggesting that the biological target may not accommodate bulky groups at this position. mdpi.com This highlights the importance of steric factors in the interaction between the compound and its biological target.
The linking pattern between different heterocyclic moieties is another important factor. For thiazolyl-pyrazole hybrid compounds, three main linking patterns have been identified, each potentially leading to different biological activities. nih.gov
| Compound Class | Key SAR Finding | Reference |
| 1H-Pyrazolo[4,3-d]thiazole derivatives | Introduction of a phosphonate group enhances antimicrobial activity. | rsc.org |
| 1H-Pyrazolo[4,3-d]thiazole derivatives | Diphenyl α-aminophosphonate derivatives are more active than diethyl α-aminophosphonates. | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | Large substitutions at position three can decrease anticancer activity. | mdpi.com |
Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation
Single Crystal X-ray Diffraction for Definitive Structural Assignment
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for absolute structure determination. This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, offering unequivocal proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions.
For 1H-Pyrazolo[3,4-d]thiazol-5-amine, obtaining a suitable single crystal would allow for the direct visualization of the fused bicyclic core, confirming the [3,4-d] fusion of the pyrazole (B372694) and thiazole (B1198619) rings. It would definitively locate the position of the amino group at C5 and the proton on the pyrazole nitrogen. While specific crystallographic data for the unsubstituted parent compound is not widely published, analyses of related substituted pyrazolo[3,4-d]thiazole and pyrazolo[5,1-b]thiazole derivatives are documented, demonstrating the utility of this method for confirming the core scaffold. researchgate.netresearchgate.net The analysis would also reveal details about the planarity of the ring system and hydrogen bonding patterns in the solid state, particularly those involving the amine and pyrazole N-H protons.
Table 1: Illustrative Crystallographic Data Parameters for a Heterocyclic Compound This table represents the type of data obtained from an SCXRD experiment and is for illustrative purposes.
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal system describing the unit cell symmetry. |
| Space Group | P2₁/n | The specific arrangement of symmetry elements in the unit cell. |
| a (Å) | 8.541 | Unit cell dimension along the a-axis. |
| b (Å) | 10.235 | Unit cell dimension along the b-axis. |
| c (Å) | 16.782 | Unit cell dimension along the c-axis. |
| β (°) | 95.67° | The angle of the b-c plane relative to the a-axis. |
| Volume (ų) | 1458.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule in solution. Through ¹H and ¹³C NMR, along with two-dimensional techniques like HMQC and HMBC, chemists can map the connectivity of the entire structure.
For this compound, the ¹H NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the lone proton on the pyrazole ring (H-3), a broad singlet for the pyrazole N-H proton, and another distinct signal for the two protons of the C5-amine group. The chemical shifts of these protons are influenced by the electronic environment of the fused aromatic system. The addition of D₂O would typically cause the signals from the N-H and NH₂ protons to disappear, confirming their identity as exchangeable protons. libretexts.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are predicted values based on analogous structures and general chemical shift theory.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~8.0 - 8.5 | Singlet |
| NH₂ | ~7.0 - 7.5 | Broad Singlet |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~135 - 145 |
| C-3a | ~110 - 120 |
| C-5 | ~160 - 170 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds.
In the IR spectrum of this compound, the most characteristic signals would arise from the N-H bonds. Primary amines (R-NH₂) typically show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org A separate, often broader, absorption for the pyrazole N-H stretch is also expected in this region. Furthermore, an N-H bending vibration (scissoring) for the primary amine is characteristically observed around 1600 cm⁻¹. libretexts.org Other significant peaks would include C=N and C=C stretching vibrations from the fused aromatic rings. The presence of these key bands provides strong evidence for the proposed structure. nanobioletters.comresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3500 - 3300 | -NH₂ (Amine) | Asymmetric & Symmetric Stretch |
| 3300 - 3100 | >N-H (Pyrazole) | Stretch |
| 1650 - 1550 | -NH₂ (Amine) | Bending (Scissoring) |
| 1620 - 1500 | C=N / C=C | Ring Stretching |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other formulas that might have the same nominal mass.
For this compound, the molecular formula is C₄H₄N₄S. HRMS analysis would be used to confirm this composition. The experimentally measured (found) exact mass of the molecular ion [M+H]⁺ would be compared to the theoretically calculated value. A match within a very small tolerance (typically <5 ppm) provides unambiguous validation of the molecular formula. This technique is routinely used in the characterization of novel heterocyclic compounds. nih.gov
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₄N₄S |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 141.0233 |
| Found Exact Mass | 141.0231 (Illustrative) |
Theoretical and Computational Investigations of 1h Pyrazolo 3,4 D Thiazol 5 Amine and Its Derivatives
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the fundamental electronic and structural properties of molecules. researchgate.netsusu.ru For pyrazolo[3,4-d]thiazole derivatives, these studies help in understanding their intrinsic stability, reactivity, and spectroscopic properties. DFT, known for its balance of accuracy and computational cost, is widely used to study molecular systems of various sizes. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. ajrconline.org
Table 1: Representative Frontier Orbital Energies for Related Heterocyclic Compounds
| Compound Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Thiazole (B1198619) Derivative | DFT/B3LYP/6-31G(d,p) | - | - | - | researchgate.net |
| Pyrazole (B372694) Derivative | DFT/B3LYP/6-311G(d,p) | - | - | - | researchgate.net |
Specific energy values are highly dependent on the exact molecular structure and computational method; hence, representative data is shown to illustrate the concept.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net
In a typical MEP map:
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like nitrogen and oxygen.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., N-H).
Green regions represent neutral or zero potential.
For heterocyclic systems like pyrazolo[3,4-d]thiazoles, MEP analysis can identify the most reactive sites. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole and thiazole rings, along with the exocyclic amine group, are expected to be electron-rich (red/yellow), making them key sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the pyrazole N-H and the amine group are electron-poor (blue), acting as hydrogen bond donors. researchgate.net This information is critical for understanding non-covalent interactions in biological systems, such as ligand-receptor binding.
The pyrazolo[3,4-d]thiazole scaffold can exist in different tautomeric forms, primarily involving the position of the proton on the pyrazole ring nitrogen atoms. Annular tautomerism in pyrazole and related fused heterocyclic systems is a well-documented phenomenon. mdpi.com For pyrazolo[3,4-b]pyridines, which are structurally related to the pyrazolothiazole core, computational studies have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. url.edu
Theoretical calculations using methods like AM1 have quantified this stability difference, showing the 1H-tautomer to be more stable by nearly 9 kcal/mol in pyrazolo[3,4-b]pyridines. url.edu The preference for a particular tautomer can be influenced by several factors, including the nature of substituents, solvent effects, and the potential for intramolecular hydrogen bonding. mdpi.com In the solid state, crystal packing forces can also favor a specific tautomeric form that might be less stable in the gas phase or in solution. dtic.mil Understanding the predominant tautomer of 1H-Pyrazolo[3,4-d]thiazol-5-amine is essential, as the different tautomers will present distinct hydrogen bonding patterns and shapes, which directly impacts their interaction with biological targets.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov Derivatives of 1H-Pyrazolo[3,4-d]thiazole have been investigated as inhibitors of various enzymes, and docking studies have provided insights into their binding mechanisms. nih.govresearchgate.netresearchgate.net
Docking simulations reveal the specific binding modes of ligands within the active site of a protein, highlighting key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The strength of this binding is estimated using a scoring function, which calculates a value representing the binding affinity (e.g., docking score or binding free energy in kcal/mol). researchgate.net
Studies on pyrazolo[3,4-d]thiazole hybrids have explored their potential as anti-HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors. nih.gov Docking of these derivatives into the NNRTI binding pocket of the enzyme showed that the pyrazolothiazole core could form crucial interactions with the protein. nih.gov Similarly, thiazolyl-pyrazole derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR) kinase, with some compounds showing promising binding affinities. researchgate.net These studies demonstrate that the fused heterocyclic scaffold serves as an effective anchor, with substituents providing additional interactions that enhance binding potency.
Table 2: Molecular Docking Performance of Representative Pyrazolo[3,4-d]thiazole Derivatives
| Compound Derivative | Target Protein | Docking Score / Binding Affinity (kcal/mol) | Key Interactions Noted | Source |
|---|---|---|---|---|
| Pyrazolo[3,4-d]thiazole hybrid | HIV-1 Reverse Transcriptase | Not specified | Potent RT inhibition suggested | nih.gov |
| Thiazolyl-pyrazole derivative (10a) | EGFR Kinase | -3.4 | Hydrogen bonding, Hydrophobic interactions | researchgate.net |
| Thiazolyl-pyrazole derivative (6d) | EGFR Kinase | -3.0 | Hydrogen bonding, Hydrophobic interactions | researchgate.net |
A critical outcome of molecular docking is the identification of specific amino acid residues in the target's active site that form key interactions with the ligand. This information is vital for structure-activity relationship (SAR) studies and for optimizing ligand design. For structurally related pyrazolo-fused heterocycles, docking studies have successfully identified these key residues.
Table 3: Key Amino Acid Residues Interacting with Related Pyrazolo-Fused Heterocycles
| Ligand Class | Target Protein | Key Interacting Residues | Interaction Type | Source |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | TRKA | Glu590, Met592 | Hydrogen Bond | nih.gov |
| Pyrazolo[3,4-b]pyridine | TRKA | Phe589 | π-π Stacking | nih.gov |
| Pyrazolo[3,4-b]pyridine | MTBPS | His44, Gly158, Gln164 | Hydrogen Bond | biorxiv.org |
| Pyrazolo[3,4-b]pyridine | MTBPS | Met195, Lys160, Phe157 | Hydrophobic Interaction | biorxiv.org |
In Silico ADME Prediction (Excluding Toxicity/Safety Profiles)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico methods, which use computational models to estimate these properties, have become indispensable for screening potential drug candidates at an early stage. These methods allow for the identification of molecules with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For the 1H-Pyrazolo[3,4-d]thiazole scaffold and its derivatives, various computational tools can be employed to predict their ADME profiles.
Detailed research findings on specific derivatives of the broader pyrazolo[3,4-d]thiazole class have been reported, offering insights into their potential as drug-like molecules. For instance, a study on a series of 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities, indicated that these compounds are potential orally bioavailable drug-like molecules based on in silico ADME predictions. rsc.orgnih.gov Such studies typically evaluate a range of physicochemical and pharmacokinetic parameters.
Interactive Data Table: Predicted ADME Properties of Selected Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |
| 3b | 299.29 | 1.85 | 3 | 5 | Good |
| 3g | 363.78 | 2.95 | 3 | 5 | Good |
| Allopurinol (Standard) | 136.11 | -0.63 | 3 | 3 | Good |
Note: The data presented in this table is for 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (3b) and 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one (3g) and is intended to be illustrative of in silico ADME predictions for this class of compounds. nih.govtandfonline.com
The parameters in the table are crucial for drug development. Molecular weight and the number of hydrogen bond donors and acceptors are fundamental to Lipinski's rule of five, which assesses drug-likeness and oral bioavailability. The LogP value provides an indication of the compound's lipophilicity, which influences its absorption and distribution.
Reaction Pathway Modeling and Mechanistic Insights from Computational Data
Computational chemistry offers powerful tools to investigate reaction mechanisms, predict the feasibility of synthetic routes, and understand the factors controlling product formation. For the synthesis of the 1H-Pyrazolo[3,4-d]thiazole core, several synthetic strategies have been reported, and computational modeling can provide deeper mechanistic insights into these pathways.
One reported method for the synthesis of related dihydro-1H-pyrazolo[3,4-d]thiazoles involves the condensation of 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones with hydrazine (B178648) derivatives. researchgate.net While this study did not provide a detailed computational analysis of the reaction pathway, the general mechanism can be inferred. The reaction likely proceeds through a nucleophilic attack of the hydrazine on the enaminone system, followed by an intramolecular cyclization and elimination of dimethylamine (B145610) to form the pyrazole ring fused to the thiazole core.
Another relevant synthetic approach is the multicomponent reaction for the formation of 1H-pyrazolo[3,4-b]pyridines, a related heterocyclic system. mdpi.com In such reactions, computational studies can be employed to elucidate the reaction mechanism, determine the relative energies of intermediates and transition states, and explain the observed regioselectivity. For example, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole and a 1,3-dicarbonyl compound, there can be ambiguity regarding which nucleophilic center of the aminopyrazole attacks first. mdpi.com Computational modeling could resolve this by calculating the activation energies for the different possible initial steps.
While specific computational modeling of the reaction pathway to this compound is not detailed in the provided search results, the synthesis of pyrazolo[3,4-d]thiazole hybrids has been described. nih.gov The cyclization of a 5-acrylidene derivative with phenylhydrazine (B124118) to yield the pyrazolo[3,4,d]thiazole derivative is a key step. nih.gov A plausible mechanism, which could be further investigated using computational methods, would involve a Michael addition of the hydrazine to the α,β-unsaturated system, followed by a cyclization-condensation step to form the pyrazole ring.
Mechanistic Aspects of Biological Activities in 1h Pyrazolo 3,4 D Thiazol 5 Amine Derivatives
Enzyme Inhibition Mechanisms
The therapeutic potential of 1H-Pyrazolo[3,4-d]thiazol-5-amine derivatives is largely attributed to their ability to inhibit specific enzymes. By competitively or non-competitively binding to the active sites of these enzymes, they can modulate metabolic pathways, signal transduction, and cellular replication.
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govnih.gov Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. nih.gov Derivatives of the pyrazolo[3,4-d]thiazole scaffold have emerged as potent inhibitors of XO.
Research has shown that certain pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives exhibit significant XO inhibitory activity, in some cases comparable to the standard drug Allopurinol. mdpi.com For instance, compounds such as 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one and 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one have been identified as competitive inhibitors of XO. mdpi.com Molecular docking studies suggest that these compounds bind to the active site of XO, with interactions involving key amino acid residues like Ser876, Thr1010, Phe914, and Phe1009, as well as the molybdenum center of the enzyme. mdpi.commdpi.com The binding is often stabilized by hydrogen bonds and π-π stacking interactions. mdpi.com
| Compound Name | IC50 (µg/mL) | Ki (µg/mL) | Inhibition Type |
| 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | 4.228 | 3.56 | Competitive |
| 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | 3.1 | 2.337 | Competitive |
| Allopurinol (Reference) | 2.9 | 1.816 | Competitive |
Data sourced from a study on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives. mdpi.com
Kinase Inhibition (e.g., CDK2, FGFR)
Kinases are a large family of enzymes that play a central role in cell signaling and are frequently targeted in cancer therapy. The pyrazolo[3,4-d]pyrimidine scaffold, a close relative of the pyrazolo[3,4-d]thiazole core, is a well-established framework for kinase inhibitors due to its ability to mimic the ATP molecule and bind to the kinase ATP-binding site. cumhuriyet.edu.trnih.gov
Derivatives of pyrazolopyrimidines have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov For example, certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated CDK2 inhibition with Ki values in the low nanomolar range. Molecular modeling has confirmed that these compounds fit well into the CDK2 active site, forming crucial hydrogen bonds with residues like Leu83. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have also been identified as potent inhibitors of CDK2 and CDK9. researchgate.netdergipark.org.tr
In addition to CDKs, pyrazole-based compounds have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR). Some benzothiazole (B30560) derivatives, which share structural similarities with the pyrazolo[3,4-d]thiazole scaffold, have shown inhibitory activity against FGFR-1.
| Compound Class | Target Kinase | Potency (Ki or IC50) |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 0.005 µM (Ki) |
| Pyrazolo[3,4-b]pyridine derivatives | CDK2 | 0.460 µM (IC50) |
| Pyrazolo[3,4-b]pyridine derivatives | CDK9 | 0.262 µM (IC50) |
| Benzothiazole derivative | FGFR-1 | 0.19 µM (IC50) |
Data compiled from various studies on pyrazole (B372694) and benzothiazole-based kinase inhibitors. researchgate.net
DNA Gyrase Inhibition
DNA gyrase is a bacterial enzyme that is essential for DNA replication, transcription, and repair, making it an attractive target for the development of new antibacterial agents. Pyrazolo[3,4-d]thiazole derivatives have been explored for their potential to inhibit this enzyme.
One study reported the discovery of a thiazolo[3,2-a]pyridine and pyrazolo[3,4-d]thiazole derivative that exhibited potent DNA gyrase inhibitory activity. Specifically, a particular derivative demonstrated an IC50 value of 7.35 µM against DNA gyrase, which was significantly more potent than the reference antibiotic, Ciprofloxacin (IC50 = 47.68 µM). Molecular docking simulations suggested that this compound binds effectively within the active site of the enzyme. The development of such compounds offers a promising avenue for combating multidrug-resistant bacterial pathogens.
| Compound | Target Enzyme | IC50 (µM) |
| Pyrazolo[3,4-d]thiazole derivative (2e) | DNA Gyrase | 7.35 |
| Ciprofloxacin (Reference) | DNA Gyrase | 47.68 |
Data from a study on thiazolo[3,2-a]pyridine and pyrazolo[3,4-d]thiazole derivatives as DNA gyrase inhibitors.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition is a key strategy in the management of Alzheimer's disease. While direct studies on this compound are limited, research on related pyrazole and thiazole-containing heterocyclic systems indicates potential for AChE inhibition.
For instance, derivatives of pyrazolo[3,4-b]pyridine have been synthesized and shown to possess AChE inhibitory activity. One such derivative exhibited an IC50 value of 104.4 µM, which was more potent than the reference drug galantamine in that particular study. Molecular docking studies of these compounds have indicated potential interactions with the active site of AChE. Similarly, various thiazole (B1198619) derivatives, including thiazolylhydrazones and imidazo[2,1-b]thiazoles, have also been reported as AChE inhibitors. nih.gov These findings suggest that the broader class of pyrazole-thiazole fused systems warrants further investigation for AChE inhibitory potential.
| Compound Class | IC50 (µM) |
| 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine derivative (3b) | 104.4 |
| Galantamine (Reference) | 139.4 |
| Imidazo[2,1-b]thiazole (B1210989) derivative (4f) | 0.0245 mg/mL |
Data from studies on pyrazolo[3,4-b]pyridine and imidazo[2,1-b]thiazole derivatives.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been investigated as VEGFR-2 inhibitors. For example, one study reported a pyrazolo[3,4-d]pyrimidine derivative with potent activity against VEGFR-2, showing an IC50 value of 0.063 µM. Structurally related benzothiazole derivatives have also demonstrated significant VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. Molecular docking studies of these compounds have revealed key interactions within the ATP-binding pocket of the VEGFR-2 kinase domain.
| Compound Class | Target Enzyme | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine derivative (12b) | VEGFR-2 | 0.063 |
| Benzothiazole hybrid (4a) | VEGFR-2 | 0.091 |
| Thiazole derivative (4d) | VEGFR-2 | - |
Note: The VEGFR-2 inhibition for compound 4d was confirmed but a specific IC50 value was not provided in the source. Data compiled from studies on pyrazolo[3,4-d]pyrimidine, benzothiazole, and thiazole derivatives.
Interaction with Cellular Targets (General, Non-Clinical Focus)
Beyond direct enzyme inhibition, derivatives of this compound and related pyrazole structures interact with various cellular components and pathways, leading to broader biological effects. These interactions are often downstream consequences of the primary enzyme inhibition.
A common outcome of treatment with these compounds, particularly in cancer cell lines, is the induction of apoptosis, or programmed cell death. cumhuriyet.edu.tr For instance, pyrazolo[3,4-d]pyrimidine derivatives that inhibit kinases like EGFR can trigger apoptosis by increasing the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2.
Furthermore, these compounds can interfere with the normal progression of the cell cycle. By inhibiting CDKs, pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives can cause cell cycle arrest at various phases, such as the S and G2/M phases, thereby preventing cell proliferation. researchgate.net The ability of these compounds to act as purine bioisosteres enables them to competitively bind to ATP sites on a variety of nucleotide-recognizing enzymes, leading to these widespread cellular effects. cumhuriyet.edu.tr The planar, electron-rich nature of the fused heterocyclic system also facilitates π-stacking interactions with biological targets. cumhuriyet.edu.tr
Antiproliferative Mechanisms
Derivatives of 1H-pyrazolo[3,4-d]thiazole exert their anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and promoting apoptosis.
Mechanistic studies on a series of 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives have elucidated their impact on cancer cell proliferation. nih.gov One of the most potent compounds from a recent study, compound 6b , demonstrated significant cytotoxic activity against both human breast adenocarcinoma (MCF-7) and liver cancer (HepG2) cell lines. nih.govresearchgate.net The antiproliferative action of this compound was linked to its ability to interfere with cell cycle progression. In MCF-7 cells, it caused cell cycle arrest in the S-phase, while in HepG2 cells, it induced arrest at the G1/S checkpoint. nih.gov This disruption of the normal cell cycle is a key mechanism for inhibiting the rapid division of cancer cells.
Furthermore, these derivatives are potent inducers of apoptosis, or programmed cell death. The same study revealed that treatment with compound 6b led to a significant increase in the rates of apoptosis in both MCF-7 and HepG2 cancer cells. nih.gov While the precise apoptotic pathways are still under full investigation, the ability to trigger this self-destruct sequence is a hallmark of effective anticancer agents.
The kinase inhibitory potential of the pyrazolo[3,4-d]thiazole scaffold is another central aspect of its antiproliferative mechanism. Functioning as a purine bioisostere, this structure can competitively bind to the ATP-binding sites of various protein kinases, which are crucial regulators of cell growth and division. nih.gov While specific kinase targets for all derivatives are not yet fully identified, the inhibition of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been noted for other thiazole-containing compounds and is a plausible mechanism for this class as well. researchgate.net Inhibition of such kinases disrupts signaling pathways essential for tumor growth and survival.
Table 1: Antiproliferative Activity of 1H-Pyrazolo[3,4-d]thiazole Derivative 6b
| Cell Line | Activity | IC₅₀ (µg/mL) | Mechanism | Source |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | Cytotoxic | 15.57 ± 2.93 | S-Phase Arrest, Apoptosis Induction | nih.govresearchgate.net |
Antimicrobial Action Mechanisms
The 1H-pyrazolo[3,4-d]thiazole core is a versatile scaffold for developing novel antimicrobial agents that act via distinct mechanisms, including the inhibition of essential bacterial enzymes involved in cell wall synthesis and DNA replication.
A primary mode of action is the inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in the early stages of bacterial peptidoglycan biosynthesis. nih.gov Derivatives of the isomeric pyrazolo[4,3-d]thiazole scaffold have been identified as potent MurA inhibitors. nih.gov For instance, α-aminophosphonate derivatives 5a and 5b exhibited significant inhibitory activity against the MurA enzyme, with IC₅₀ values of 3.8 µM and 4.5 µM, respectively, which is more potent than the clinical antibiotic fosfomycin (B1673569) (IC₅₀ = 12.7 µM). nih.gov This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The mechanism is further supported by scanning electron microscopy (SEM) studies, which showed that these compounds cause distinct ruptures in the outer membrane integrity of E. coli. nih.gov
Another key antimicrobial mechanism involves the dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR). nih.govresearchgate.netacs.org DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, while DHFR is crucial for the synthesis of tetrahydrofolate, a necessary precursor for nucleotide synthesis. Thiazole-pyrazole hybrids have been shown to target both enzymes. nih.gov Specifically, certain pyrazolo[3,4-d]thiazole derivatives have been synthesized and evaluated as DNA gyrase inhibitors, with some compounds showing potent activity. researchgate.net For example, compound 2e from one study was identified as a powerful DNA gyrase inhibitor with an IC₅₀ value of 7.35 µM. researchgate.net By targeting these validated enzymes, the compounds effectively halt bacterial growth.
Table 2: Antimicrobial Enzyme Inhibition by Pyrazolo[3,4-d]thiazole and Related Derivatives
| Compound(s) | Target Enzyme | IC₅₀ (µM) | Organism/Assay | Source |
|---|---|---|---|---|
| 5a (Pyrazolo[4,3-d]thiazole) | MurA | 3.8 ± 0.39 | In vitro enzyme assay | nih.gov |
| 5b (Pyrazolo[4,3-d]thiazole) | MurA | 4.5 ± 0.23 | In vitro enzyme assay | nih.gov |
| 2e (Pyrazolo[3,4-d]thiazole) | DNA Gyrase | 7.35 | In vitro enzyme assay | researchgate.net |
Antioxidant Activity Mechanisms
Derivatives of 1H-pyrazolo[3,4-d]thiazole have demonstrated notable antioxidant properties, primarily through mechanisms involving free radical scavenging. The heterocyclic nature of the fused ring system, combined with appropriate substitutions, allows these molecules to neutralize reactive oxygen species (ROS).
The most commonly reported mechanism is the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. chemrxiv.orgresearchgate.net This assay measures the capacity of a compound to donate a hydrogen atom or an electron to neutralize the radical. The antioxidant activity is often attributed to the presence of specific functional groups, such as phenolic hydroxyls, attached to the core structure. mdpi.comnih.gov These groups can readily donate a hydrogen atom, and the resulting radical is stabilized by the aromatic and heterocyclic rings.
Structure-Biological Activity Relationships (SAR)
The biological potency of 1H-pyrazolo[3,4-d]thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
In the context of antimicrobial activity , specific modifications have been shown to enhance potency. For MurA inhibitors based on the pyrazolo[4,3-d]thiazole scaffold, the introduction of an α-aminophosphonate group at the 5-amino position was crucial for activity. Furthermore, diphenyl α-aminophosphonate derivatives consistently demonstrated higher activity than their diethyl α-aminophosphonate counterparts, indicating that the larger, more lipophilic phenyl groups are favorable for enzyme binding. nih.gov For DNA gyrase inhibitors, SAR studies of pyrazolo[3,4-d]thiazole derivatives revealed that the nature of the substituent at position 3 of the pyrazole ring significantly influences activity. researchgate.net
For antiproliferative activity , analysis of a series of 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives showed that the substituents at all three positions are critical. nih.gov Compound 6b , which has a 4-chlorophenyl group at position 1, a methyl group at position 3, and a more complex side chain at position 5, exhibited the highest potency against MCF-7 and HepG2 cells compared to other analogs with different substitutions at these positions. nih.govresearchgate.net This suggests that a combination of electronic and steric factors governs the interaction with biological targets.
Regarding antioxidant activity , the SAR is more straightforward. The presence of electron-donating groups, particularly multiple hydroxyl groups on a phenyl substituent (polyphenolic derivatives), generally enhances radical scavenging capabilities. mdpi.comnih.gov Studies on various thiazole-pyrazole hybrids have shown that the number and position of these hydroxyl groups directly correlate with higher antioxidant and antiradical efficacy, as measured by DPPH and other assays. mdpi.comnih.gov
Applications and Future Research Trajectories
1H-Pyrazolo[3,4-d]thiazol-5-amine as a Core Scaffold for Advanced Materials
While the primary focus of research on pyrazolo[3,4-d]thiazole derivatives has been in medicinal chemistry, the broader family of fused thiazole (B1198619) heterocycles is gaining recognition in materials science. The thiazolo[5,4-d]thiazole (B1587360) backbone, a related fused system, is noted for being an electron-deficient structure with high oxidative stability and a rigid, planar geometry that facilitates strong intermolecular π–π stacking. rsc.orgscientificarchives.com These characteristics are highly desirable for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics. rsc.orgnih.gov
Furthermore, the introduction of specific functional groups to fused pyrazole-pyridine systems, which are structurally analogous to pyrazolo[3,4-d]thiazoles, can induce highly fluorescent properties and strong intramolecular charge transfer. researchgate.net This has led to their investigation for use in organic light-emitting diodes (OLEDs). researchgate.net The inherent fluorescence of the thiazole ring itself, often enhanced when fused into larger conjugated systems, opens up possibilities for developing novel luminescent materials. scientificarchives.comrsc.org Although direct applications of this compound in advanced materials are not yet widely reported, the properties of analogous scaffolds suggest a promising, yet largely unexplored, avenue for future research in photonics and electronics.
Scaffold Hybridization and Multi-Pharmacophore Design
A prominent strategy in modern drug discovery is the hybridization of pharmacophores—distinct molecular fragments responsible for a drug's biological activity—to create a single molecule with enhanced or multiple functions. The 1H-pyrazolo[3,4-d]thiazole scaffold is an ideal candidate for this approach. nih.gov The fusion of pyrazole (B372694) and thiazole rings itself creates a hybrid with a unique electronic and structural profile. nih.gov
Researchers have successfully integrated the pyrazolo[3,4-d]thiazole core with other heterocyclic systems to develop compounds with improved therapeutic potential. This strategy aims to enhance efficacy, reduce drug-drug interactions, and overcome drug resistance. nih.gov For instance, the design of molecules that incorporate the pyrazolo[3,4-d]pyrimidine scaffold, a close analogue, with other moieties has led to the development of potent and selective inhibitors for various protein kinases. rsc.orgnih.govnih.gov These efforts often involve structure-activity relationship (SAR) studies to optimize the interactions of the hybrid molecule with its biological target. researchgate.net
| Core Scaffold | Hybridized Moiety | Intended Outcome | Reference |
|---|---|---|---|
| Pyrazolo[5,1-b]thiazole | 1,3,4-Oxadiazole | Enhanced anticancer activity | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Substituted Phenyl/Aliphatic Groups | Targeting of EGFR-TKIs for anticancer activity | rsc.org |
| Pyrazolo[3,4-b]pyridine | Diaryl Groups | Development of potent tubulin polymerization inhibitors | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | Glutamate Analogues | Creation of dual inhibitors for DHFR and TS as antifolate agents | nih.gov |
Chemoinformatics and Combinatorial Library Design
Chemoinformatics plays a crucial role in accelerating the discovery and optimization of derivatives of this compound. Computational tools are extensively used to predict the properties and biological activities of novel compounds, thereby guiding synthetic efforts.
Molecular Docking and In Silico Screening: Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. For pyrazolo[3,4-d]thiazole and related scaffolds, docking studies have been instrumental in understanding their mechanism of action. For example, in silico studies on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives helped to elucidate their competitive inhibition of xanthine (B1682287) oxidase. researchgate.net Similarly, docking has been used to model the binding of pyrazolo[3,4-d]pyrimidine derivatives to the ATP binding site of various kinases, guiding the design of more potent inhibitors. rsc.org
Combinatorial Library Design: The synthesis of combinatorial libraries—large collections of related compounds—allows for the rapid screening of many molecules to identify promising drug leads. The 1H-pyrazolo[3,4-d]thiazole scaffold is well-suited for this approach due to the relative ease of modifying its structure at several positions. Synthetic schemes have been developed to produce libraries of derivatives by reacting the core structure with various amines, aldehydes, or other building blocks. rsc.org This approach, combined with high-throughput screening and computational analysis, enables the systematic exploration of the chemical space around the core scaffold to identify compounds with optimal activity and properties.
Sustainable and Green Chemistry Approaches in Synthesis
The chemical industry is increasingly adopting green chemistry principles to reduce its environmental impact. This is also true for the synthesis of heterocyclic compounds like this compound and its derivatives. Research has focused on developing more sustainable synthetic routes that are both economically and environmentally friendly. scientificarchives.com
Key green chemistry strategies applicable to this class of compounds include:
One-Pot Reactions: Combining multiple reaction steps into a single procedure reduces solvent use, energy consumption, and waste generation. One-pot, three-component condensation reactions have been successfully used to synthesize related pyrazolo[1,2-b]phthalazinediones. nih.gov
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. nih.gov
Solvent-Free or Eco-Friendly Solvents: The use of hazardous organic solvents is a major environmental concern. Researchers are exploring solvent-free conditions, such as grindstone chemistry (mechanochemistry), or the use of safer, biodegradable solvents like deep eutectic solvents. nih.govmdpi.com For instance, an eco-friendly synthesis of thiazolo[5,4-d]thiazoles has been developed using a mixture of L-proline and ethylene (B1197577) glycol. mdpi.com
Catalysis: The use of efficient and reusable catalysts can improve reaction rates and selectivity under milder conditions. For example, lithium perchlorate (B79767) has been used as a catalyst for the synthesis of pyrazolo[4,3-d]thiazole derivatives. rsc.org
Emerging Roles in Chemical Biology Probes
Chemical biology probes are small molecules designed to interact with specific biological targets, enabling the study of cellular processes in real-time. The unique structure of this compound makes it an attractive scaffold for developing such tools.
One of the most promising applications is in the creation of fluorescent probes for biological imaging. ekb.eg The intrinsic fluorescence of the pyrazolo-thiazole system can be modulated by its chemical environment, allowing for the design of "turn-on" sensors that fluoresce only upon binding to a specific analyte or under certain cellular conditions. mdpi.com This makes them valuable for visualizing the localization and dynamics of biomolecules within living cells. nih.govekb.eg
Furthermore, highly potent and selective inhibitors derived from the closely related pyrazolo[3,4-d]pyrimidine scaffold serve as critical chemical probes. nih.govmdpi.com For example, a derivative was identified as a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), providing a valuable tool to investigate the role of this kinase in T-cell signaling and cancer immunotherapy. nih.gov Similarly, specific inhibitors of Protein Kinase D (PKD) have been developed from this scaffold, allowing researchers to dissect PKD-dependent signaling pathways. mdpi.com These examples highlight the potential of the 1H-Pyrazolo[3,4-d]thiazole core in developing sophisticated probes to unravel complex biological questions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1H-Pyrazolo[3,4-d]thiazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization and condensation reactions. For example, 1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-d]thiazol-5-amine is prepared by reacting precursor 9 with ketoesters (e.g., ethyl acetoacetate) in dioxane using chitosan as a green catalyst . Key factors include:
- Temperature : Optimal cyclization occurs at 80–120°C.
- Catalysts : Chitosan enhances eco-friendliness, while phosphorous oxychloride (POCl₃) is used for acyl chloride intermediates in non-green syntheses .
- Solvent : Dioxane or THF improves solubility of aromatic intermediates .
Typical yields range from 60–85%, depending on substituent steric effects .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization involves:
- Spectral Analysis :
- ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons) and δ 150–160 ppm (thiazole carbons) confirm ring fusion .
- IR : Bands at 3300–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=S) validate functional groups .
- Mass Spectrometry : Molecular ion peaks align with the formula C₄H₄N₄S (m/z 140.02) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for pyrazolo-thiazole derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example:
- Tautomeric Forms : The 5-amine group may exhibit keto-enol tautomerism, shifting δ values by 0.3–0.5 ppm. Use deuterated DMSO to stabilize tautomers .
- Solvent Polarity : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts. Cross-validate with X-ray crystallography when possible .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Dock derivatives into target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8.0 kcal/mol .
- QSAR Models : Use descriptors like LogP, polar surface area (PSA = 67.59 Ų), and H-bond donors to correlate structure with cytotoxicity .
Q. How do substituents at the pyrazole and thiazole rings modulate pharmacological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) but reduce solubility .
- Electron-Donating Groups (EDGs) : Methoxy groups improve bioavailability (LogP = 1.2–1.8) but may lower metabolic stability .
- Hybrid Derivatives : Fusion with triazoles or pyrimidines (e.g., 10c , 10d ) increases anticancer potency (IC₅₀ = 1.5–3.0 µM against MCF-7 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
